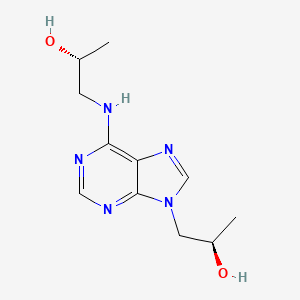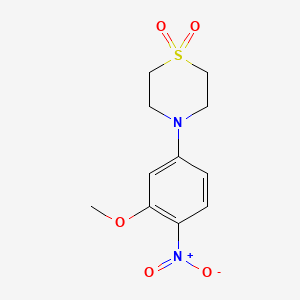
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene, 95
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene, 95 is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and two hydroxyl groups on a cyclohexa-diene ring, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene typically involves several steps, including the formation of the cyclohexa-diene ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexa-diene ring through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Group: Use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the trifluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can regenerate the original dihydroxy compound.
Applications De Recherche Scientifique
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical reagent and its interactions with various enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent modulator of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-Isocitric Acid: A structurally similar compound with applications in biochemistry and medicine.
(2R,3S)-Butane-2,3-diol: Another chiral compound with hydroxyl groups, used in various chemical processes.
Uniqueness
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable for specific applications that require these characteristics.
Propriétés
Numéro CAS |
205985-94-0 |
|---|---|
Formule moléculaire |
C8H7F3O4 |
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxy-4-(trifluoromethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-2-1-3(7(14)15)5(12)6(4)13/h1-2,5-6,12-13H,(H,14,15)/t5-,6+/m1/s1 |
Clé InChI |
YUOHBYLMNYOSKZ-RITPCOANSA-N |
SMILES isomérique |
C1=C([C@H]([C@H](C(=C1)C(F)(F)F)O)O)C(=O)O |
SMILES canonique |
C1=C(C(C(C(=C1)C(F)(F)F)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


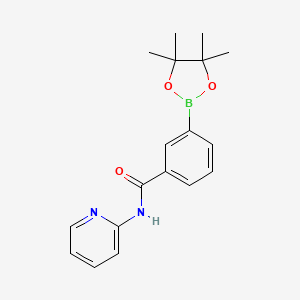
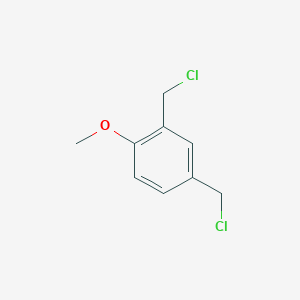
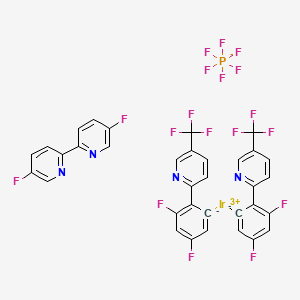
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
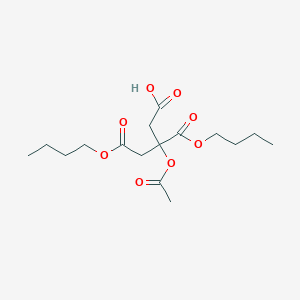

![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
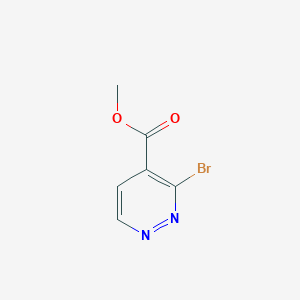
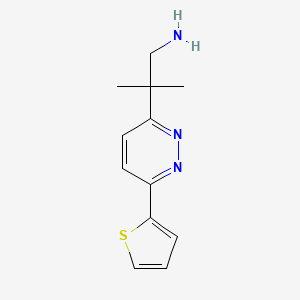
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)

